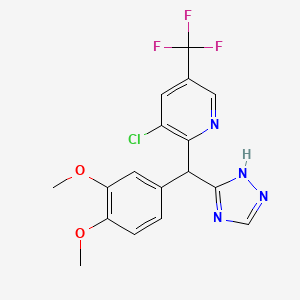

![molecular formula C14H13Cl2N3S B3035772 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-22-1](/img/structure/B3035772.png)

7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Descripción general

Descripción

The compound 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is a structurally diverse group of compounds with potential biological activity. The presence of the dichlorophenyl and methylsulfanyl groups suggests that this compound could be of interest in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the functionalization of the pyrimidine ring. For example, the paper titled "Modification of Pyrrolo[2,3-d]pyrimidines by C–H Borylation Followed by Cross-Coupling or Other Transformations" describes a method for synthesizing 6,8-disubstituted 7-deazapurine bases, which are closely related to the compound . The process involves C–H borylation followed by Suzuki cross-coupling reactions, indicating that similar methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyrrole ring system. The paper "Action of heat on 6-p-chlorophenylsulphonylamino-5-p-chlorophenylsulphonylimino-1,2,5,6-tetrahydro-4,6-butano-4H-pyrrolo[3,2,1-ij]quinoline" provides insights into the crystal structure of a related compound, which could help infer the structural aspects of the compound . The crystal structure analysis can reveal the conformation and potential intermolecular interactions, such as hydrogen bonding, that could influence the compound's reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of pyrrolo[2,3-d]pyrimidine derivatives can be quite varied. For instance, the paper "Synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile" discusses the synthesis and subsequent reactions of a compound with a methylsulfanyl group on the pyrimidine ring . This suggests that the methylsulfanyl group in the compound of interest could undergo similar reactions, such as alkylation or nucleophilic substitution, leading to a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like methylsulfanyl and dichlorophenyl groups can affect the compound's solubility, stability, and reactivity. The paper "Synthesis of [1,4]Oxathiino[2,3-d]pyrimidines Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine" explores the synthesis of oxathiino[2,3-d]pyrimidine derivatives, which may share similar properties with the compound due to the presence of the methylsulfanyl group . These properties are crucial for determining the compound's suitability for further development in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Compounds related to 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their cytostatic and antiviral activities. For instance, derivatives of thieno-fused 7-deazapurine ribonucleosides exhibited in vitro cytostatic activities against various cancer and leukemia cell lines, as well as some antiviral activity against HCV. The most active derivatives were those substituted at the 6-position, showing high activity against cancer cells with minimal toxicity to non-cancerous cells (Tichy et al., 2017).

Chemical Synthesis and Tautomerism

Research into the chemical synthesis of related compounds has led to the discovery of new derivatives through processes like Negishi coupling, nucleophilic azidation, and cyclization. These studies not only expand the chemical toolkit available for the synthesis of complex molecules but also provide insights into the structural and electronic properties of these compounds, such as tautomerism in azido-tetrazole derivatives (Sirakanyan et al., 2019).

Structural and Biological Evaluation

Further studies have focused on the modification of pyrrolo[2,3-d]pyrimidines for potential biological applications. For example, the modification of these compounds through C–H borylation followed by cross-coupling has been developed, providing a pathway to synthesize biologically relevant derivatives. Such derivatives have potential applications in drug discovery, given their structural similarity to biologically active molecules (Klečka et al., 2015).

Antibacterial Applications

Another area of application is the development of antibacterial agents. Derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial efficacy. The structural modifications and synthesis methods, such as ultrasonic-assisted synthesis, have yielded compounds with significant antibacterial activities, showcasing the potential of these compounds in developing new antibiotics (Vazirimehr et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of this compound are cancer cells, specifically human cancer cell lines such as MCF7 . The compound interacts with these cells and induces changes that lead to their death .

Mode of Action

The compound interacts with its targets by binding to the Bcl2 anti-apoptotic protein . This interaction disrupts the normal functioning of the protein, leading to changes in the cell’s survival mechanisms .

Biochemical Pathways

The compound affects several biochemical pathways. It up-regulates the expression of genes such as P53, BAX, DR4, and DR5, while down-regulating the expression of Bcl2, Il-8, and CDK4 . These changes in gene expression lead to increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 . This results in the induction of apoptosis, or programmed cell death .

Pharmacokinetics

Similar compounds have been found to exhibit low plasma clearance, good oral bioavailability, and high brain penetration . These properties suggest that the compound may have a favorable pharmacokinetic profile.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The compound also causes cell cycle arrest at the G1/S phase in MCF7 cells , further inhibiting the proliferation of cancer cells.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with topoisomerase I, an enzyme involved in DNA replication and transcription . The interaction between this compound and topoisomerase I results in the stabilization of the topoisomerase I-DNA complex, thereby inhibiting the enzyme’s activity and preventing DNA replication . This inhibition is crucial for its potential anticancer properties, as it can lead to the apoptosis of cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cells, particularly in breast cancer cell lines . It influences cell function by disrupting cell signaling pathways, leading to cell cycle arrest and apoptosis. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of topoisomerase I, forming a stable complex with the enzyme and DNA . This binding prevents the re-ligation of the DNA strand, leading to DNA damage and subsequent cell death. Additionally, this compound has been shown to inhibit other enzymes involved in cell proliferation and survival, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that are excreted through the urine . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues are influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its ability to inhibit DNA replication and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

7-(3,4-dichlorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N3S/c1-8-10-5-6-19(13(10)18-14(17-8)20-2)9-3-4-11(15)12(16)7-9/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRFXAKOTWDVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125825 | |

| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338416-22-1 | |

| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

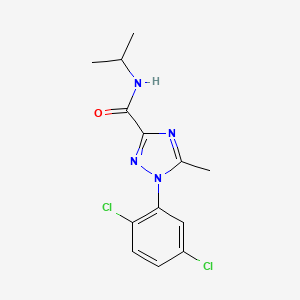

![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)

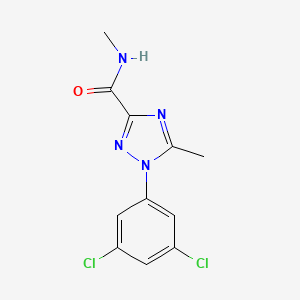

![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

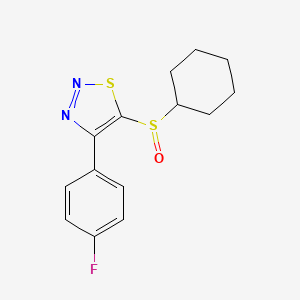

![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)

![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)

![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)

![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)

![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-phenylbenzamide](/img/structure/B3035706.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)